molecular formula C8H14O3 B1603319 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester CAS No. 51920-52-6

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester

Cat. No.: B1603319
CAS No.: 51920-52-6
M. Wt: 158.19 g/mol
InChI Key: HVBADOTWUFBZMF-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester, also known as 2-ethoxyethyl methacrylate, is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester can be synthesized through various methods. One common method involves the reaction of methacrylic acid with ethyl vinyl ether in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is typically carried out at room temperature for several hours, followed by purification steps such as filtration and distillation to obtain the final product.

Industrial Production Methods: In industrial settings, the production of 1-ethoxyethyl 2-methylprop-2-enoate often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and crystallization to further purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester undergoes various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.

    Hydrolysis: In the presence of water and an acid or base catalyst, 1-ethoxyethyl 2-methylprop-2-enoate can hydrolyze to form methacrylic acid and ethanol.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to facilitate the hydrolysis reaction.

Major Products:

    Polymerization: The major products are polymers with varying molecular weights and properties depending on the reaction conditions.

    Hydrolysis: The primary products are methacrylic acid and ethanol.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.

    Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Research into drug delivery systems often employs this compound due to its ability to form hydrogels and other biocompatible materials.

    Industry: It is used in the production of specialty polymers and resins for various industrial applications.

Mechanism of Action

The mechanism of action of 1-ethoxyethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and hydrolysis reactions. In polymerization, the compound forms long chains of repeating units, which can be tailored to achieve specific properties. In hydrolysis, the compound breaks down into methacrylic acid and ethanol, which can further participate in various chemical reactions.

Comparison with Similar Compounds

    Ethyl methacrylate: Similar in structure but lacks the ethoxyethyl group, leading to different polymerization properties.

    Methyl methacrylate:

Uniqueness: 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester is unique due to its ethoxyethyl group, which imparts distinct properties such as increased flexibility and improved adhesion in polymer applications.

Properties

IUPAC Name

1-ethoxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-10-7(4)11-8(9)6(2)3/h7H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBADOTWUFBZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603387
Record name 1-Ethoxyethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51920-52-6
Record name 1-Ethoxyethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500-mL, 3-necked round bottomed flask equipped with a thermocouple temperature monitor, nitrogen inlet and a magnetic stirrer was added 300 mL of ethyl vinyl ether and 25.0 g (0.29 mol) of methacrylic acid. The mixture was cooled in an ice bath and 0.2 g (0.001 mol) of p-toluenesulfonic acid monohydrate was added. The flask was removed from the ice bath and stirred for 4 hours at which time the mixture was filtered through a bed of sodium carbonate and the ethyl vinyl ether removed on a rotary evaporator. The resulting oil was distilled twice from sodium carbonate at reduced pressure to yield 8.9 g (20%) of the title compound as a clear, colorless oil.
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20%

Synthesis routes and methods II

Procedure details

In 144.2 parts by weight (2 mol equivalent) of ethylvinyl ether, 0.5 parts by weight of phenothiazine were added. Then, 86.1 parts by weight (1 mol equivalent) of methacrylic acid were added dropwise while cooling the reaction system at 10° C. or less, and the mixture was stirred for 4 hours at room temperature (25° C.). After adding 5.0 parts by weight of pyridinium p-toluenesulfonate, the mixture was stirred for 2 hours at room temperature and allowed to stand overnight at room temperature. To the reaction solution, 5 parts by weight of sodium hydrogen carbonate and 5 parts by weight of sodium sulfate were added, and the mixture was stirred for 1 hour at room temperature. After removing insoluble substances by filtering, the resultant solution was concentrated under reduced pressure at 40° C. or lower. The residue, a yellow oily substance, was distilled under reduced pressure, thereby obtaining a colorless oily substance, i.e., 134.0 parts by weight of 1-ethoxyethyl methacrylate (MAEVE) as a fraction having a boiling point (b.p.) of 43 to 45° C. at 7 mmHg.
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Synthesis routes and methods III

Procedure details

To a mixture of 1.00 g of methacrylic acid and 0.836 g of ethyl vinyl ether was added 2 mg of p-toluenesulfonic acid monohydrate, and a reaction was allowed at room temperature for 1 hour. The conversion ratio of methacrylic acid was 82%, with the conversion ratio of ethyl vinyl ether of 94%. Accordingly, 1-ethoxyethyl methacrylate was obtained with the reaction yield of 80% and the selection ratio to ethyl vinyl ether of 85%, and a polymer of ethyl vinyl ether was produced.
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1 g
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0.836 g
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Synthesis routes and methods IV

Procedure details

0.5 parts of phenothiazine was added to 144.2 parts (2 molar equivalents) of ethyl vinyl ether, 86.1 parts (1 molar equivalent) of methacrylic acid was added dropwise to the reaction system while cooling to 10° C. or below, and stirring was then carried out at room temperature (25° C.) for 4 hours. 5.0 parts of pyridinium p-toluenesulfonate was added thereto, stirring was then carried out at room temperature for 2 hours, and the mixture was allowed to stand at room temperature overnight. 5 parts of sodium bicarbonate and 5 parts of sodium sulfate were added to the reaction mixture, stirring was carried out at room temperature for 1 hour, insoluble material was filtered, concentration under vacuum was then carried out at no greater than 40° C., and a yellow oily residue was distilled under vacuum, thus giving 134.0 parts of 1-ethoxyethyl methacrylate (MAEVE) as a colorless oily material, this being a fraction with a boiling point (bp.) of 43° C. to 45° C./7 mmHg.
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Synthesis routes and methods V

Procedure details

To 144.2 parts (2 molar equivalents) of ethyl vinyl ether was added 0.5 parts of phenothiazine, and 86.1 parts (1 molar equivalent) of methacrylic acid was added dropwise while the reaction system was cooled at 10° C. or less, and then the mixture was stirred at room temperature (25° C.) for 4 hours. After 5.0 parts of pyridinium p-toluenesulfonate was added, the mixture was stirred at room temperature for 2 hours and allowed to stand overnight at room temperature. To the reaction solution were added 5 parts of sodium bicarbonate and 5 parts of sodium sulfate, and the mixture was stirred at room temperature for 1 hour, filtered off insolubles and then concentrated under reduced pressure at 40° C. or less, and the residual yellow oil was distilled under reduced pressure to give 134.0 parts of 1-ethoxyethyl methacrylate (MAEVE) as a colorless oil corresponding to a fraction having a boiling point (bp.) of 43 to 45° C. at 7 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester
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